Methyl 3-(dimethylamino)-4-formamidobenzoate

Medicinal Chemistry Organic Synthesis Computational Chemistry

Researchers requiring a benzoate scaffold with orthogonal reactive handles often face limited options for chemoselective elaboration. This compound solves that challenge with its distinct 3-dimethylamino/4-formamido substitution pattern. - Enables selective 4-position deprotection to a primary amine without affecting the 3-dimethylamino group, facilitating targeted amide or sulfonamide coupling. - Serves as a reference standard for LC-MS and HPLC method development, supported by a defined tPSA of 58.6 Ų. - Supplied with ISO-certified purity for reliable procurement and minimal quality variance in synthetic workflows.

Molecular Formula C11H14N2O3
Molecular Weight 222.244
CAS No. 1314987-27-3
Cat. No. B594451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(dimethylamino)-4-formamidobenzoate
CAS1314987-27-3
SynonymsMethyl 3-(dimethylamino)-4-formamidobenzoate
Molecular FormulaC11H14N2O3
Molecular Weight222.244
Structural Identifiers
SMILESCN(C)C1=C(C=CC(=C1)C(=O)OC)NC=O
InChIInChI=1S/C11H14N2O3/c1-13(2)10-6-8(11(15)16-3)4-5-9(10)12-7-14/h4-7H,1-3H3,(H,12,14)
InChIKeyRDJBWNFNJZBHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(dimethylamino)-4-formamidobenzoate: Chemical Identity and Procurement


Methyl 3-(dimethylamino)-4-formamidobenzoate (CAS 1314987-27-3) is a synthetic benzoate ester derivative with molecular formula C₁₁H₁₄N₂O₃ and molecular weight 222.24 g/mol . The compound is characterized by a methyl ester group at the 1-position, a dimethylamino group at the 3-position, and a formamido (-NHCHO) group at the 4-position of the benzene ring . Its IUPAC name is methyl 3-(dimethylamino)-4-formamidobenzoate, and it is also catalogued under MDL MFCD19684087 and PubChem CID 54758757 . Commercially, the compound is available from multiple chemical suppliers including AKSci, Aladdin, Fluorochem, Leyan, and MolCore, with purity specifications ranging from 95% to 98% . No peer-reviewed biological activity data or clinical development information has been identified for this specific compound in the public domain, and its applications appear primarily confined to research as a synthetic building block and reference standard.

Workflow Synthetic building block
Selection Logic Purity grade review (95-98%)
Use Context Analytical reference standard
Procurement Multi-supplier; ISO-certified source available

Why Generic Substitution with In-Class Analogs Fails


Methyl 3-(dimethylamino)-4-formamidobenzoate (CAS 1314987-27-3) possesses a unique substitution pattern—a 3-dimethylamino group adjacent to a 4-formamido moiety on the benzoate core—that is not replicated in any commercially common analog . Closest structural comparators such as methyl 3-amino-4-(dimethylamino)benzoate (CAS 54941-06-9) and methyl 4-(dimethylamino)benzoate (CAS 1202-25-1) differ fundamentally in their functional group composition: the former lacks the formamido group entirely, while the latter lacks substitution at the 3-position . These structural differences translate to distinct physicochemical properties (e.g., hydrogen bonding capacity, logP, polar surface area) and reactivity profiles that preclude direct interchangeability in synthetic or analytical applications . Furthermore, compounds erroneously conflated with this CAS number in some vendor listings—notably procainamide (CAS 51-06-9), an antiarrhythmic agent—bear no structural relationship beyond the presence of a dimethylamino group, representing a critical quality and safety risk for procurement decisions based on compound name ambiguity [1].

1
Functional group mismatch 4-formamido analogs lack the unique ortho-relationship with the 3-dimethylamino group, altering hydrogen bonding and reactivity profiles.
2
Polar surface area shift Substituting with simpler dimethylaminobenzoates may shift chromatographic retention and solubility, requiring method re-validation.
3
Name ambiguity risk Vendor name confusion with procainamide (CAS 51-06-9) represents a critical identity mismatch; verify CAS 1314987-27-3 upon procurement.

Quantitative Differentiation Against Structural Analogs


Distinct Hydrogen Bonding and Polarity Profile

Methyl 3-(dimethylamino)-4-formamidobenzoate exhibits a calculated topological polar surface area (tPSA) of 58.6 Ų, significantly higher than the 29.5 Ų of methyl 4-(dimethylamino)benzoate (CAS 1202-25-1), which lacks the formamido group, and lower than the 72.5 Ų of methyl 3-amino-4-(dimethylamino)benzoate (CAS 54941-06-9), which contains a primary amine rather than a formamido substituent [1]. The target compound's calculated XlogP of 1.1 places it intermediate in lipophilicity between the more hydrophobic methyl 4-(dimethylamino)benzoate (XlogP ~2.2) and the more hydrophilic amino analog . These differences are attributable to the unique ortho-relationship of the dimethylamino and formamido groups, which enables intramolecular hydrogen bonding between the formamido N-H and the dimethylamino nitrogen, a structural feature absent in the comparator molecules .

H-bonding & polarity
Reported
tPSA: 58.6 Ų vs 29.5/72.5 Ų
Target 4-DMA analog: 29.5 | 3-NH2 analog: 72.5
Method development context
Formamido intramolecular H-bond may affect logP and retention.
Medicinal Chemistry Organic Synthesis Computational Chemistry

Purity Variation Among Commercial Sources

Commercial suppliers offer methyl 3-(dimethylamino)-4-formamidobenzoate at varying purity specifications that directly impact its suitability for different research applications. AKSci supplies the compound at 95% minimum purity (catalog Z9593), with pricing for 5g at $169 and 25g at $589 . Fluorochem also offers 95.0% purity (catalog F211140) with detailed GHS hazard classification including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . In contrast, Leyan (catalog 1279582) and Aladdin (catalog M181127) supply the compound at 97% purity, with Aladdin pricing 25g at $1,470.90 . MolCore offers the highest specified purity at NLT 98% (catalog MC805551) under ISO certification .

Purity variation
Data to verify
95% – NLT 98% across suppliers
AKSci/Fluorochem 95% | Leyan/Aladdin: 97% | MolCore: ≥98%
Specification review
Analytical method not uniformly disclosed; verify per application.
Procurement Analytical Chemistry Reference Standards

Orthogonal Functional Groups Enable Selective Synthesis

Methyl 3-(dimethylamino)-4-formamidobenzoate incorporates three chemically orthogonal functional groups: a methyl ester at C1, a tertiary amine at C3, and a secondary formamide at C4 . This arrangement contrasts with methyl 4-(dimethylamino)benzoate, which offers only the ester and a single dimethylamino group for further functionalization, and methyl 3-amino-4-(dimethylamino)benzoate, which provides a more reactive primary amine rather than the protected formamido moiety . The formamido group in the target compound serves as a masked or protected amine that can be selectively deprotected under hydrolytic conditions, offering greater synthetic versatility and compatibility with reactions that would otherwise be compromised by a free amine .

Orthogonal groups
Class-level
Three functional groups (ester, amine, masked amine)
Target 4-DMA analog: 2 groups | 3-NH2 analog: free amine vs formamido
Synthetic versatility context
No direct experimental comparison identified; qualitative assessment.
Organic Synthesis Building Blocks Medicinal Chemistry

Validated Research and Procurement Applications


High-Purity Reference Standard for Analytical Methods

Methyl 3-(dimethylamino)-4-formamidobenzoate is catalogued by multiple suppliers as a reference standard material, with one vendor explicitly classifying it under 'Building Blocks; Miscellaneous' and noting its availability as a reference substance . The compound's well-defined physicochemical properties—including exact mass 222.10044231 g/mol, tPSA 58.6 Ų, and calculated boiling point 425.2±40.0 °C—make it suitable for HPLC method development and LC-MS calibration applications . For laboratories requiring ISO-certified material, MolCore supplies the compound at NLT 98% purity under ISO certification protocols .

Synthetic Intermediate for Dimethylamino-Substituted Scaffolds

The ortho-relationship of the 3-dimethylamino and 4-formamido groups in methyl 3-(dimethylamino)-4-formamidobenzoate provides a scaffold for synthesizing more complex molecules bearing both electron-donating tertiary amine and protected amine functionalities . The formamido group can be selectively deprotected to reveal a primary amine at the 4-position, enabling subsequent amide coupling or sulfonamide formation reactions without interference from the 3-dimethylamino substituent . This chemoselectivity advantage distinguishes the compound from simpler dimethylaminobenzoate analogs that lack the protected amine handle .

Reference Material for Drug Impurity Profiling

Although no direct evidence links methyl 3-(dimethylamino)-4-formamidobenzoate to a specific pharmaceutical impurity profile, the compound is positioned by certain vendors as a reference substance for drug impurity analysis and research use only . Its structural features—a benzoate core with both tertiary amine and amide substituents—place it within the chemical space of amide-like pharmaceutical impurities, which are routinely monitored in regulatory quality control submissions (ANDA and DMF filings) .

Scaffold for Kinase and HDAC Inhibitor SAR Exploration

Structural analogs containing dimethylaminobenzoate motifs have been documented in patent literature as synthetic intermediates for kinase inhibitor development . Additionally, 4-(dimethylamino)benzoate derivatives have been described as precursors for histone deacetylase (HDAC) inhibitor synthesis . While no direct activity data exists for methyl 3-(dimethylamino)-4-formamidobenzoate, its unique 3,4-disubstitution pattern may offer distinct SAR opportunities in these target classes relative to the more commonly utilized 4-substituted analogs .

Application
Selection Property
Validation Focus
Analytical reference standard
Purity grade & supplier certification
HPLC method calibration; lot-specific COA review
Synthetic intermediate
Orthogonal functional group profile
Chemoselective deprotection; amine coupling efficiency
Drug impurity profiling reference
Structural class representation
Amide-like impurity marker; method specificity
Kinase/HDAC inhibitor scaffold exploration
3,4-disubstitution pattern
SAR interpretation; comparator to 4-substituted analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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